Cas no 55491-44-6 (2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1))

2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1) structure
55491-44-6 structure
Product Name:2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1)
CAS-nummer:55491-44-6
MF:C36H24CaN4O12S2Sr
MW:896.423368453979
CID:377658
PubChem ID:135666471
Update Time:2025-04-19

2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1)
    • calcium strontium bis[3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate]
    • calcium,strontium,(4E)-4-[(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylate
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-2-sulfophenyl)azo)-, calcium strontium salt (2:1:1)
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-(4-methyl-2-sulfophenyl)diazenyl)-, calcium strontium salt (2:1:1)
    • calcium strontium (4E)-4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate (1:1:2)
    • Calcium strontium bis(3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate)
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-, calcium strontium salt (2:1:1)
    • NS00088394
    • EINECS 259-673-6
    • Calcium strontium bis[3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate]
    • 55491-44-6
    • DTXSID7069027
    • Inchi: 1S/2C18H14N2O6S.Ca.Sr/c2*1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;;/h2*2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;;2*+2/p-4/b2*20-19+;;
    • InChI-sleutel: DMCIOJSMBNVCHJ-NAYDCRHMSA-J
    • LACHT: [Sr+2].[Ca+2].S(C1C=C(C)C=CC=1/N=N/C1C(=C(C(=O)O)C=C2C=CC=CC2=1)[O-])(=O)(=O)[O-].S(C1C=C(C)C=CC=1/N=N/C1C(=C(C(=O)O)C=C2C=CC=CC2=1)[O-])(=O)(=O)[O-]

Berekende eigenschappen

  • Exacte massa: 891.95932
  • Monoisotopische massa: 895.9514177g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 6
  • Complexiteit: 663
  • Aantal covalent gebonden eenheden: 4
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 301Ų

Experimentele eigenschappen

  • PSA: 284.56
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